Comparative Antimetastatic ED50 in the Lewis Lung Carcinoma Spontaneous Metastasis Model
In a direct head-to-head comparison using the Lewis lung carcinoma spontaneous metastasis model, LY 189332 exhibited an ED50 of 2 mg/kg/day for inhibition of lung metastasis. This potency is intermediate relative to closely related Eli Lilly compounds LY150310 (ED50 = 0.5 mg/kg/day) and LY135305 (ED50 = 0.35 mg/kg/day), but it is 25‑fold more potent than the reference antimetastatic agent nafazatrom (ED50 = 50 mg/kg/day) [1].
| Evidence Dimension | In vivo antimetastatic potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 2 mg/kg/day |
| Comparator Or Baseline | LY150310: ED50 = 0.5 mg/kg/day; LY135305: ED50 = 0.35 mg/kg/day; nafazatrom: ED50 = 50 mg/kg/day |
| Quantified Difference | LY189332 is 25‑fold more potent than nafazatrom, 4‑fold less potent than LY150310, and 5.7‑fold less potent than LY135305. |
| Conditions | Lewis lung carcinoma model: 5×10⁵ tumor cells implanted i.m., primary tumor resected on day 14, lung lesions counted on day 25, compounds administered q12h on days 5–19. |
Why This Matters
This data enables users to select LY 189332 specifically when an intermediate antimetastatic potency with a distinct biochemical target (cyclooxygenase) is required, rather than the more potent thromboxane synthetase inhibitor LY150310 or thrombin activation inhibitor LY135305.
- [1] Merriman RL, et al. Drug treatments for metastasis of the Lewis lung carcinoma: lack of correlation between inhibition of lung metastasis and survival. Cancer Res. 1989 Aug 15;49(16):4509-16. PMID: 2743339. View Source
